molecular formula C14H19NO3 B2356058 tert-butyl N-(2-oxo-3-phenylpropyl)carbamate CAS No. 162536-89-2

tert-butyl N-(2-oxo-3-phenylpropyl)carbamate

Cat. No.: B2356058
CAS No.: 162536-89-2
M. Wt: 249.31
InChI Key: SEAKODXEERHRIJ-UHFFFAOYSA-N
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Description

tert-butyl N-(2-oxo-3-phenylpropyl)carbamate is an organic compound with the molecular formula C14H19NO3. It is a carbamate derivative, which means it contains a carbamate group (a functional group derived from carbamic acid). This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-butyl N-(2-oxo-3-phenylpropyl)carbamate can be synthesized through several methods. One common method involves the reaction of tert-butyl carbamate with 2-oxo-3-phenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of tert-butyl 2-oxo-3-phenylpropylcarbamate often involves large-scale synthesis using similar methods as in the laboratory. The process is optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(2-oxo-3-phenylpropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butyl N-(2-oxo-3-phenylpropyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 2-oxo-3-phenylpropylcarbamate exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing hydrolysis to release the active compound. In drug development, it may serve as a prodrug, releasing the active drug upon metabolic activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-(2-oxo-3-phenylpropyl)carbamate is unique due to its specific structure, which allows it to be used in a variety of chemical reactions and applications. Its phenyl group provides additional stability and reactivity compared to simpler carbamates .

Properties

IUPAC Name

tert-butyl N-(2-oxo-3-phenylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-10-12(16)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAKODXEERHRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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